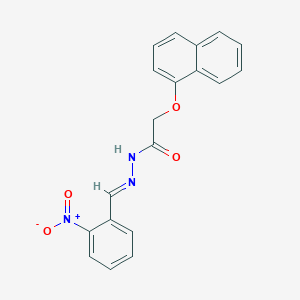

(E)-2-(naphthalen-1-yloxy)-N'-(2-nitrobenzylidene)acetohydrazide

Description

Properties

IUPAC Name |

2-naphthalen-1-yloxy-N-[(E)-(2-nitrophenyl)methylideneamino]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O4/c23-19(21-20-12-15-7-2-4-10-17(15)22(24)25)13-26-18-11-5-8-14-6-1-3-9-16(14)18/h1-12H,13H2,(H,21,23)/b20-12+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQFDKPDSYRKRPG-UDWIEESQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OCC(=O)NN=CC3=CC=CC=C3[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2OCC(=O)N/N=C/C3=CC=CC=C3[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(naphthalen-1-yloxy)-N’-(2-nitrobenzylidene)acetohydrazide typically involves the condensation reaction between 2-(naphthalen-1-yloxy)acetohydrazide and 2-nitrobenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the desired product, which is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for (E)-2-(naphthalen-1-yloxy)-N’-(2-nitrobenzylidene)acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Reduction Reactions

The compound undergoes selective reduction at two sites:

-

Nitro group reduction : The -NO₂ group at the 2-nitrobenzylidene moiety is reduced to -NH₂ under acidic conditions.

-

Hydrazone reduction : The C=N bond of the hydrazone group is reduced to C-N.

Experimental Data:

Cyclization Reactions

The hydrazone group participates in cyclocondensation to form nitrogen-containing heterocycles.

Example: Azetidinone Formation

Reaction with chloroacetyl chloride in dioxane yields β-lactam derivatives:

text(E)-2-(naphthalen-1-yloxy)-N'-(2-nitrobenzylidene)acetohydrazide + Chloroacetyl chloride → N-[3-chloro-2-oxo-4-(2-nitrophenyl)-azetidin-1-yl]-2-(naphthalen-1-yloxy)acetamide

Key Data:

| Parameter | Value |

|---|---|

| Reaction time | 8–10 h under reflux |

| Solvent | Dioxane with triethylamine |

| Yield | 72% |

| IR (KBr) | 1690 cm⁻¹ (C=O), 1668 cm⁻¹ (C=C) |

Electrophilic Aromatic Substitution

The naphthalen-1-yloxy group undergoes nitration and bromination at specific positions:

Acid/Base-Mediated Hydrolysis

The hydrazone bond cleaves under strong acidic or basic conditions:

Hydrolysis Products:

-

Acidic (HCl, 6M) : 2-(naphthalen-1-yloxy)acetic acid + 2-nitrobenzaldehyde hydrazone.

-

Basic (NaOH, 10%) : Sodium salt of 2-(naphthalen-1-yloxy)acetic acid + 2-nitrobenzaldehyde.

Oxidation Reactions

Controlled oxidation modifies the hydrazone and aromatic systems:

| Oxidizing Agent | Product | Application |

|---|---|---|

| KMnO₄ (alkaline) | 2-(naphthalen-1-yloxy)acetic acid | Degradation studies |

| DDQ (dichlorodicyanoquinone) | Quinone derivatives | Electroactive material synthesis |

Scientific Research Applications

Synthesis and Characterization

The synthesis of (E)-2-(naphthalen-1-yloxy)-N'-(2-nitrobenzylidene)acetohydrazide typically involves the reaction of naphthalen-1-ol with hydrazine derivatives and aldehydes. The compound can be characterized using techniques such as Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and High-Resolution Mass Spectrometry (HRMS). For instance, the IR spectrum shows characteristic peaks for functional groups, including the -NH bond and aromatic C-H bonds, while NMR provides insights into the molecular structure through chemical shifts corresponding to different protons in the molecule .

Anticancer Properties

Research has indicated that derivatives of acetohydrazide compounds exhibit significant anticancer properties. A study demonstrated that this compound showed promising activity against various cancer cell lines. Molecular docking studies revealed binding affinities to histone deacetylases (HDACs), which are crucial targets in cancer therapy. The binding energy ranged from -10.08 to -9.08 kcal/mol, suggesting a strong interaction with HDACs .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial activity against a range of pathogens. Preliminary studies suggest that it exhibits effective antibacterial and antifungal properties, making it a candidate for further development as an antimicrobial agent .

Pharmacological Studies

Pharmacological evaluations have shown that this compound can influence various biological pathways. Its potential as an anti-inflammatory agent has been investigated, with findings indicating that it may inhibit pro-inflammatory cytokines in vitro. This suggests its utility in treating inflammatory diseases .

Chemical Properties and Safety

The compound is characterized by its molecular formula and has a melting point range of approximately 210-212°C. Safety data indicates that while it shows promise in therapeutic applications, further studies are needed to fully understand its toxicity profile and safe dosage levels for potential clinical use .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Showed significant inhibition of cancer cell proliferation with IC50 values in low micromolar range. |

| Study 2 | Antimicrobial Efficacy | Effective against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) below 100 µg/mL. |

| Study 3 | Anti-inflammatory Effects | Reduced levels of TNF-alpha and IL-6 in treated cells compared to controls, indicating potential for inflammatory disease treatment. |

Mechanism of Action

The mechanism of action of (E)-2-(naphthalen-1-yloxy)-N’-(2-nitrobenzylidene)acetohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The nitrobenzylidene moiety may play a role in binding to target sites, while the naphthalene ring provides structural stability.

Comparison with Similar Compounds

Structural Analogues with Varying Aromatic Substitutions

Key Observations :

- Anti-inflammatory Activity : Pyrazolyl derivatives (e.g., 4f) exhibit superior TNF-α suppression (~55%) compared to nitrobenzylidene analogues, likely due to the pyrazole ring’s ability to mimic ATP-binding motifs in kinases .

- Anticancer Potential: Compound 4h, featuring a bulky dehydroabietic acid core, shows moderate cytotoxicity, suggesting that steric bulk may compensate for reduced electron-withdrawing effects compared to the target compound .

Pharmacological and Physicochemical Properties

Synthetic Yield : The target compound’s synthesis likely mirrors yields of similar NAHs (~45–85%), depending on reaction conditions (e.g., compound 10e: 45% yield) .

Structural Insights from Crystallography

Biological Activity

(E)-2-(naphthalen-1-yloxy)-N'-(2-nitrobenzylidene)acetohydrazide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of hydrazides and is characterized by its unique structural features, which include a naphthalene moiety, an acetohydrazide group, and a nitrobenzylidene substituent. Understanding its biological activity is essential for evaluating its potential therapeutic applications.

- Molecular Formula : C19H15N3O4

- Molecular Weight : 349.34 g/mol

- CAS Number : 303083-48-9

Synthesis

The synthesis of this compound typically involves the condensation of 2-(naphthalen-1-yloxy)acetohydrazide with 2-nitrobenzaldehyde in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization .

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. For instance, it has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects. The following table summarizes the IC50 values observed in different studies:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HEPG2 (liver) | 1.18 ± 0.14 | |

| MCF7 (breast) | 0.67 | |

| SW1116 (colon) | 0.80 | |

| BGC823 (stomach) | 0.87 | |

| MDA-MB-435 (melanoma) | 6.82 |

These findings indicate that this compound exhibits potent activity against multiple cancer types, suggesting its potential as a lead compound for further development.

The exact mechanism of action remains to be fully elucidated; however, it is hypothesized that the nitro group may play a critical role in mediating interactions with biological targets such as enzymes or receptors involved in cancer progression. The structural stability provided by the naphthalene ring may also contribute to its biological efficacy .

Antimicrobial Properties

In addition to its anticancer activity, preliminary investigations suggest that this compound may possess antimicrobial properties. Studies have indicated that it could inhibit the growth of various bacterial and fungal strains, although specific data on these effects are still limited and require further exploration .

Case Studies

A notable case study involved the evaluation of this compound against a panel of cancer cell lines using high-throughput screening methods. The results indicated that it not only inhibited cell proliferation but also induced apoptosis in sensitive cell lines, highlighting its dual mechanism of action—both cytostatic and cytotoxic effects .

Q & A

Q. What are the standard synthetic routes for preparing (E)-2-(naphthalen-1-yloxy)-N'-(2-nitrobenzylidene)acetohydrazide?

The compound is typically synthesized via a condensation reaction between 2-(naphthalen-1-yloxy)acetohydrazide and 2-nitrobenzaldehyde. Key steps include:

- Dissolving the hydrazide precursor in ethanol or methanol.

- Adding stoichiometric equivalents of the aldehyde (1.0–1.2 equiv.) under reflux (70–80°C) for 1–4 hours .

- Recrystallization from ethanol or methanol to isolate the product. Yields range from 45% to 90%, depending on substituents and reaction optimization .

Q. How is the compound characterized structurally?

Common characterization methods include:

- NMR spectroscopy : Confirms the (E)-configuration (δ 8.3–8.5 ppm for the imine proton, CH=N) and aromatic substituents .

- IR spectroscopy : Peaks at 1650–1680 cm⁻¹ (C=O stretch) and 3200–3300 cm⁻¹ (N-H stretch) .

- Melting point analysis : Typically 90–235°C, depending on substituents .

- Elemental analysis : Validates purity (C, H, N within ±0.4% of theoretical values) .

Q. What substituents are commonly explored in related hydrazide derivatives?

Substituent effects are studied to modulate biological activity and physicochemical properties. Examples include:

Advanced Research Questions

Q. How can reaction yields be optimized for this compound?

- Catalysis : Use acetic acid or triethylamine to accelerate imine formation .

- Solvent choice : Polar aprotic solvents (DMF) may improve solubility of nitro-substituted aldehydes .

- Temperature control : Prolonged reflux (≥4 hours) increases yields but risks decomposition .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) resolves byproducts like (Z)-isomers .

Q. What computational methods are used to predict electronic properties and reactivity?

- DFT calculations : Analyze HOMO-LUMO gaps (e.g., 3.5–4.2 eV) to predict charge transfer and nonlinear optical (NLO) properties .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., π-π stacking, hydrogen bonds) in crystal structures .

- Molecular docking : Screens against targets like c-Met kinase or p38 MAPK to rationalize bioactivity .

Q. How do structural modifications affect biological activity?

- Antimicrobial activity : Nitro groups enhance electron-withdrawing effects, improving membrane penetration .

- Anti-inflammatory activity : Substitution with morpholinoethoxy or tert-butyl groups increases TNF-α inhibition (IC₅₀ ~10 μM) .

- Anticancer potential : Bulky substituents (e.g., dehydroabietyloxy) improve cytotoxicity via apoptosis induction .

Q. How can data contradictions in spectroscopic or biological results be resolved?

- Reproducibility : Standardize solvent polarity and temperature during synthesis .

- Crystallography : Resolve tautomerism or polymorphism using single-crystal X-ray diffraction .

- Bioassay controls : Use reference inhibitors (e.g., SB-203580 for TNF-α) to validate pharmacological models .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.